1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid 1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1510235-03-6
VCID: VC3085887
InChI: InChI=1S/C12H9F2NO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-6H,7H2,(H,16,17)
SMILES: C1=CC(=C(C=C1F)CN2C=CC(=C2)C(=O)O)F
Molecular Formula: C12H9F2NO2
Molecular Weight: 237.2 g/mol

1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid

CAS No.: 1510235-03-6

Cat. No.: VC3085887

Molecular Formula: C12H9F2NO2

Molecular Weight: 237.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid - 1510235-03-6

Specification

CAS No. 1510235-03-6
Molecular Formula C12H9F2NO2
Molecular Weight 237.2 g/mol
IUPAC Name 1-[(2,5-difluorophenyl)methyl]pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C12H9F2NO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-6H,7H2,(H,16,17)
Standard InChI Key HGTDJAJVRUIQQJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)CN2C=CC(=C2)C(=O)O)F
Canonical SMILES C1=CC(=C(C=C1F)CN2C=CC(=C2)C(=O)O)F

Introduction

1-(2,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that combines a pyrrole ring with a difluorobenzyl group and a carboxylic acid moiety. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of 1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid typically involves several steps, starting from pyrrole derivatives and incorporating the difluorobenzyl group through alkylation reactions. The carboxylic acid functionality can be introduced via oxidation or direct synthesis from appropriate precursors.

Synthesis Steps:

  • Pyrrole Ring Formation: The pyrrole ring is often formed through condensation reactions involving appropriate aldehydes and amines.

  • Alkylation with Difluorobenzyl Group: The difluorobenzyl group is attached to the pyrrole ring using alkylation methods, such as Williamson ether synthesis or Mitsunobu reaction.

  • Introduction of Carboxylic Acid Group: This can be achieved through oxidation of an aldehyde precursor or by using a carboxylic acid derivative as a starting material.

Biological Activity and Applications

While specific biological activities of 1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid are not well-documented, compounds with similar structures have shown potential in pharmaceutical applications. Pyrrole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound could be explored for such activities.

Potential Applications:

  • Pharmaceuticals: The compound's structural features make it a candidate for drug discovery, particularly in areas where pyrrole derivatives have shown efficacy.

  • Materials Science: The difluorobenzyl group could impart unique optical or electronic properties, making it suitable for materials applications.

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